REACTION_CXSMILES
|
[CH2:1]1[CH2:8][C:6](=O)[C:4](=O)[CH2:3][CH2:2]1.Cl.[C:10]1([N:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)N)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)(=O)C>[C:6]1([N:16]2[C:18]3[C:23](=[CH:22][CH:21]=[C:20]4[C:11]5[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=5[N:16]([C:18]5[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=5)[C:19]4=3)[C:15]3[C:10]2=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:4]=[CH:3][CH:2]=[CH:1][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1CCC(=O)C(=O)C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
19.68 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)N(N)C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Subsequently, the reaction is stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 54 h
|
Duration
|
54 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered with suction
|
Type
|
WASH
|
Details
|
washed with a little acetic acid
|
Type
|
DISTILLATION
|
Details
|
in hot distilled water
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
WASH
|
Details
|
washed to neutrality
|
Type
|
CUSTOM
|
Details
|
The solid is dried under reduced pressure overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
Subsequently, the solid is dissolved in toluene (300 ml)
|
Type
|
ADDITION
|
Details
|
Pd/C (10%; 2 g) is added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through Celite (super standard)
|
Type
|
WASH
|
Details
|
washed with toluene and methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The clear solution is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is dried at 100° C. under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1C2=CC=CC=C2C2=CC=C3C(=C12)N(C=1C=CC=CC13)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |